molecular formula C18H18N2O5S B11128415 Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11128415
M. Wt: 374.4 g/mol
InChI Key: YLOHZZUVHVCHST-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a unique structure that combines a thiazole ring with a phenyl group and a tetrahydrofuran moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into the active sites of enzymes, making it a potent inhibitor or activator .

Comparison with Similar Compounds

Biological Activity

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a thiazole derivative with potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has shown potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), indicating its potential as an anti-tubercular agent . The mechanism of action appears to involve inhibition of specific enzymes critical for bacterial survival.

Anticancer Potential

Thiazole-based compounds have been explored for their anticancer properties. A related study reported that thiazole derivatives could inhibit SIRT2, a protein implicated in cancer progression. The compound demonstrated an IC50 value of approximately 8.6 µM against SIRT2, suggesting its potential role in cancer therapy by modulating cellular pathways associated with tumor growth .

Anti-diabetic Effects

Emerging evidence suggests that thiazole derivatives also possess anti-diabetic properties. In vivo studies have shown that certain thiazole compounds can ameliorate insulin sensitivity and reduce hyperlipidemia in diabetic models . These findings highlight the compound's multifaceted biological activities beyond antimicrobial and anticancer effects.

Case Studies and Research Findings

Study Biological Activity Findings
AntimicrobialIncreased growth of E. coli by 44% with γ-lactone carboxylic acid derivatives.
AntitubercularMIC of 0.06 µg/ml against M. tuberculosis H37Rv.
AnticancerIC50 of 8.6 µM on SIRT2 inhibition; increased acetylation of α-tubulin in treated cells.
Anti-diabeticImproved insulin sensitivity and lipid profile in STZ-induced diabetic rats.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly in bacterial and cancer cell metabolism.
  • Cell Signaling Modulation : By affecting signaling pathways such as those involving SIRT proteins, the compound can influence cell survival and proliferation.
  • Interaction with Cellular Components : The structural features allow for interactions with proteins and nucleic acids, potentially leading to altered cellular functions.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-18(2)11(9-12(21)25-18)15(22)20-17-19-13(16(23)24-3)14(26-17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,19,20,22)

InChI Key

YLOHZZUVHVCHST-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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